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Compound of Interest

Compound Name: 4-Benzylbenzenesulfonamide

Cat. No.: B074311 Get Quote

Benzenesulfonamide derivatives represent a significant class of compounds in medicinal

chemistry, forming the structural basis for a wide array of therapeutic agents, including

antibacterial, anticancer, and anti-glaucoma drugs.[1][2] Their efficacy is largely attributed to

the sulfonamide moiety, which can effectively bind to the zinc ion in the active site of

metalloenzymes like carbonic anhydrases.[1][3] However, for a compound to be a successful

drug, it must possess not only potent biological activity but also favorable pharmacokinetic and

safety profiles. This guide provides a comparative overview of the ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties of selected

benzenesulfonamide derivatives, supported by experimental data and detailed protocols.

Drug-Likeness Assessment: The Gateway to Oral
Bioavailability
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses

properties that would make it a likely candidate for an orally active drug.[4] One of the most

widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five, which establishes

simple physicochemical parameter cutoffs.[4][5][6] A compound is generally considered drug-

like if it adheres to these rules, suggesting a higher probability of good membrane permeability

and oral absorption.[4]
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Chemical Compound Drug-Likeness Evaluation
(Lipinski's Rule of Five)

Molecular Weight (MW)
≤ 500 Da

Lipophilicity (LogP)
≤ 5

Hydrogen Bond Donors
≤ 5

Hydrogen Bond Acceptors
≤ 10

Predicted Oral
Bioavailability
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1. Seed Cells
(e.g., 1x10^4 cells/well)

in 96-well plate

2. Incubate
(24h, 37°C, 5% CO₂)

3. Add Compound
(Serial dilutions)

4. Incubate
(e.g., 72h)

5. Add MTT Reagent

6. Incubate
(2-4h, until formazan forms)

7. Solubilize Formazan
(Add solubilization buffer)

8. Read Absorbance
(e.g., 570 nm)

9. Calculate EC₅₀
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Reaction Mixture
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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